molecular formula C13H23Cl3N4O B1428169 N,N,4-trimethyl-2-(piperidin-2-yl)pyrimidine-5-carboxamide trihydrochloride CAS No. 1361112-56-2

N,N,4-trimethyl-2-(piperidin-2-yl)pyrimidine-5-carboxamide trihydrochloride

Cat. No.: B1428169
CAS No.: 1361112-56-2
M. Wt: 357.7 g/mol
InChI Key: OXFZDFKRKDQPLL-UHFFFAOYSA-N
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Description

N,N,4-trimethyl-2-(piperidin-2-yl)pyrimidine-5-carboxamide trihydrochloride is a chemical compound with the molecular formula C13H23Cl3N4O and a molecular weight of 357.7 g/mol. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,4-trimethyl-2-(piperidin-2-yl)pyrimidine-5-carboxamide trihydrochloride involves several steps. One common method includes the reaction of 4-methyl-2-piperidin-2-yl-pyrimidine-5-carboxylic acid with dimethylamine in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications .

Chemical Reactions Analysis

Types of Reactions

N,N,4-trimethyl-2-(piperidin-2-yl)pyrimidine-5-carboxamide trihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N,N,4-trimethyl-2-(piperidin-2-yl)pyrimidine-5-carboxamide trihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N,4-trimethyl-2-(piperidin-2-yl)pyrimidine-5-carboxamide trihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    2-[3-(1-Methyl-piperidin-4-yl)-propylamino]-pyrimidine-5-carboxylic acids and amides: These compounds share structural similarities and are used as intermediates in the synthesis of other chemical entities.

    Piperidine Derivatives: These compounds are widely studied for their pharmacological activities and are used in the development of various drugs.

Uniqueness

N,N,4-trimethyl-2-(piperidin-2-yl)pyrimidine-5-carboxamide trihydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity.

Properties

IUPAC Name

N,N,4-trimethyl-2-piperidin-2-ylpyrimidine-5-carboxamide;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O.3ClH/c1-9-10(13(18)17(2)3)8-15-12(16-9)11-6-4-5-7-14-11;;;/h8,11,14H,4-7H2,1-3H3;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFZDFKRKDQPLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)N(C)C)C2CCCCN2.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23Cl3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N,4-trimethyl-2-(piperidin-2-yl)pyrimidine-5-carboxamide trihydrochloride
Reactant of Route 2
N,N,4-trimethyl-2-(piperidin-2-yl)pyrimidine-5-carboxamide trihydrochloride
Reactant of Route 3
N,N,4-trimethyl-2-(piperidin-2-yl)pyrimidine-5-carboxamide trihydrochloride
Reactant of Route 4
N,N,4-trimethyl-2-(piperidin-2-yl)pyrimidine-5-carboxamide trihydrochloride
Reactant of Route 5
N,N,4-trimethyl-2-(piperidin-2-yl)pyrimidine-5-carboxamide trihydrochloride
Reactant of Route 6
N,N,4-trimethyl-2-(piperidin-2-yl)pyrimidine-5-carboxamide trihydrochloride

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